molecular formula C20H23ClN2O2 B1437893 (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1187930-83-1

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1437893
CAS No.: 1187930-83-1
M. Wt: 358.9 g/mol
InChI Key: VVCUZMZSBHXCNI-PFEQFJNWSA-N
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Description

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorenylmethyl group attached to a piperazine ring, which is further substituted with a carboxylate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the piperazine nitrogen, followed by the introduction of the fluorenylmethyl group through a nucleophilic substitution reaction. The carboxylate group is then introduced via esterification or amidation reactions. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    ®-(9H-Fluoren-9-YL)methyl piperazine-1-carboxylate hydrochloride: Lacks the methyl group on the piperazine ring.

    ®-(9H-Fluoren-9-YL)methyl 2-ethylpiperazine-1-carboxylate hydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUZMZSBHXCNI-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661484
Record name (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-83-1
Record name (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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